molecular formula C11H14N2O B8277853 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone CAS No. 78504-61-7

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone

カタログ番号: B8277853
CAS番号: 78504-61-7
分子量: 190.24 g/mol
InChIキー: QEJJLSDONYSIPV-FLIBITNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone, often referred to as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring, a dimethylamino group, and a methyl ketone moiety. Its chemical structure can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results demonstrated:

  • IC50 Values : The compound showed IC50 values ranging from 39 to 48 μM across different cell lines, indicating moderate potency against these cancer types .
  • Mechanism of Action : Flow cytometric analyses revealed that the compound induces apoptosis and cell cycle arrest at the G2/M phase by upregulating p21 expression, which is crucial for cell cycle regulation .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-739Induces apoptosis
PC-345Cell cycle arrest (G2/M phase)
A54948Upregulation of p21

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

  • Inhibition Studies : The compound exhibited IC50 values against COX-1 and COX-2 enzymes, with notable potency levels comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: Inhibition Data Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Diclofenac-0.04 ± 0.01
Celecoxib-0.04 ± 0.01

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the chemical structure can significantly affect its potency and selectivity.

  • Electron-Releasing Groups : The presence of electron-donating groups on the pyridine ring enhances the compound's activity against COX enzymes.
  • Dimethylamino Group : This moiety is critical for maintaining the compound's overall biological efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in experimental models:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
  • Combination Therapies : When used in combination with other chemotherapeutic agents, there was a synergistic effect observed, leading to enhanced cytotoxicity against resistant cancer cell lines.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential
The compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic syndromes such as type 2 diabetes and obesity. Research indicates that compounds with similar structures may inhibit specific enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism and is linked to metabolic disorders .

Case Study: Inhibition of Enzymes
A study investigated the inhibitory effects of various compounds on 11β-hydroxysteroid dehydrogenase type 1. The results indicated that modifications to the pyridine ring could enhance the inhibitory potency of related compounds, suggesting that 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone could be a candidate for further development .

Precursor for Synthesis
this compound serves as a valuable precursor in organic synthesis for generating more complex molecules. Its unique functional groups allow for further chemical transformations, making it useful in developing new pharmaceuticals or agrochemicals.

Case Study: Synthesis of Derivatives
Research conducted on synthesizing derivatives from this compound demonstrated its versatility. For instance, modifications to the dimethylamino group resulted in compounds with enhanced biological activity against specific protein kinases, indicating potential applications in cancer therapy .

特性

CAS番号

78504-61-7

分子式

C11H14N2O

分子量

190.24 g/mol

IUPAC名

(E)-4-(dimethylamino)-3-pyridin-4-ylbut-3-en-2-one

InChI

InChI=1S/C11H14N2O/c1-9(14)11(8-13(2)3)10-4-6-12-7-5-10/h4-8H,1-3H3/b11-8-

InChIキー

QEJJLSDONYSIPV-FLIBITNWSA-N

異性体SMILES

CC(=O)/C(=C/N(C)C)/C1=CC=NC=C1

正規SMILES

CC(=O)C(=CN(C)C)C1=CC=NC=C1

製品の起源

United States

Synthesis routes and methods

Procedure details

The above preparation can be carried out using in place of hexamethylphosphoramide other solvents, e.g., dimethylformamide, acetonitrile or others noted above or in the absence of a solvent; however, hexamethylphosphoramide was conveniently used since (4-pyridinyl)methyl methyl ketone was conveniently prepared as a mixture together with hexamethylphosphoramide, as seen by the following preparation: To a stirred solution containing 70 ml. of freshly distilled diisopropylamine and 200 ml. of tetrahydrofuran at 0° C. under nitrogen was added dropwise over 20 minutes 210 cc. of 2.4 M n-butyllithium in n-hexane and the reaction mixture was stirred for about 35 minutes at about 0°-5° C. To the cold solution was added dropwise over a period of 10 minutes 90 ml. of dry hexamethylphosphoramide (no temperature change) and a resulting light yellow solution was stirred for 15 minutes. To the cold solution at 0° C. was added a solution of 50 ml. of 4-picoline in 150 ml. of dry tetrahydrofuran over a 15 minute period and stirring was continued for 30 minutes at 0° C. Next, a mixture containing 50 ml. of dry ethyl acetate and 150 ml. of tetrahydrofuran was added over a 15 minute period (temperature rose from 0° to about 6° C.) and the resulting mixture was stirred for 20 minutes at 0° C. The ice bath was then removed and stirring continued for another 90 minutes whereupon the temperature of the reaction mixture rose to about 25° C. The reaction mixture was then cooled in an ice bath and to it was added 60 ml. of acetic acid over a period of about 90 minutes. The tetrahydrofuran was distilled off using a rotary evaporator in vacuo. The remaining mixture was diluted with 400 ml. of water and the aqueous mixture was extracted successively with two 250 ml. portions of isopropyl acetate and three 80 ml. portions of chloroform. The solvents were distilled off under reduced pressure to yield about 137 g. of a mixture consisting primarily of the desired product and hexamethylphosphoramide. Another run using the same quantities was carried out as above except after the addition of 60 ml. of glacial acetic acid, the mixture was diluted with only 200 ml. of water, the phases were separated, and the aqueous phase was extracted with five 100 ml. portions of chloroform. The chloroform extract was washed with saline solution and the chloroform was distilled off in vacuo. The remaining mixture of the desired ketone and hexamethylphosphoramide was combined with the above 137 g. of the same mixture and the combined mixture was distilled under reduced pressure to yield the following fractions: I. 63 g., b.p. of 110°-112° C. at 4 mm.; II. 59 g. of pale yellow oil, b.p. 113°-115° C. at 3 mm.; and, III. 69 g. of pale yellow oil, b.p. 115°-118° C. at 2.5 mm. Examination of fraction III by NMR showed it to consist of a 2:3 mixture by weight of (4-pyridinyl)methyl methyl ketone and hexamethylphosphoramide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
desired product

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。